2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the morpholine ring imparts unique chemical properties that make it a valuable scaffold for drug development.
Preparation Methods
The synthesis of 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 2-methyl-4-nitro-1,3-oxazole with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities.
Scientific Research Applications
2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds such as:
5-(Morpholin-4-yl)-1,3-oxazole-4-carbonitrile: This compound lacks the methyl group at the 2-position, which may influence its chemical reactivity and biological activity.
2-Methyl-5-(piperidin-4-yl)-1,3-oxazole-4-carbonitrile: In this compound, the morpholine ring is replaced with a piperidine ring, which can alter its pharmacological properties and interactions with biological targets.
2-Methyl-5-(morpholin-4-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: This compound contains a triazolo[1,5-a]pyrimidine ring instead of the oxazole ring, leading to different chemical and biological characteristics.
Properties
IUPAC Name |
2-methyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-7-11-8(6-10)9(14-7)12-2-4-13-5-3-12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELMHJIYMANPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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